5-Phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its unique structural characteristics and biological activity. This compound features a fused pyrrole and pyridine ring system with a phenyl group at the 5-position, making it a valuable scaffold for the development of various bioactive molecules. The compound is classified as a pyrrolo[2,3-b]pyridine derivative, which is known for its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments.
5-Phenyl-1H-pyrrolo[2,3-b]pyridine can be synthesized through various chemical methods, often involving the cyclization of precursors containing amino and carbonyl functionalities. It belongs to the broader class of pyrrolo[2,3-b]pyridines, which are recognized for their diverse pharmacological properties. The compound has been studied for its role as an inhibitor of fibroblast growth factor receptors, which are implicated in several types of cancer and other diseases.
The synthesis of 5-Phenyl-1H-pyrrolo[2,3-b]pyridine typically involves several key steps:
Various synthetic routes have been reported in the literature, including modifications of classical synthesis methods like the Fischer indole synthesis and newer methodologies involving cross-coupling reactions .
The molecular formula for 5-Phenyl-1H-pyrrolo[2,3-b]pyridine is . Its structure consists of a pyrrole ring fused to a pyridine ring with a phenyl substituent at the 5-position. The compound's three-dimensional conformation can significantly influence its biological activity.
5-Phenyl-1H-pyrrolo[2,3-b]pyridine undergoes several types of chemical reactions:
The primary mechanism of action for 5-Phenyl-1H-pyrrolo[2,3-b]pyridine involves its inhibition of fibroblast growth factor receptors (FGFRs). It acts as an ATP-binding site inhibitor, forming hydrogen bonds with critical residues in the receptor's hinge region. This interaction leads to a blockade of downstream signaling pathways that promote cell proliferation and survival in cancer cells .
In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including breast cancer cells, by inducing apoptosis .
Relevant analyses include spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry to confirm structure and purity .
5-Phenyl-1H-pyrrolo[2,3-b]pyridine has significant potential in scientific research:
The de novo synthesis of the pyrrolo[2,3-b]pyridine core typically employs cyclization strategies or functionalization of pre-existing pyridine/pyrrole systems:
Table 1: Comparison of Core Synthesis Methods
Method | Key Reagents/Conditions | Yield Range | Limitations |
---|---|---|---|
Kröhnke Cyclization | 2-Aminopyridine, α-haloketone, EtOH, reflux | 40-60% | Low regioselectivity, polymerization |
Pd-Catalyzed Cyclization | N-(2-bromophenyl)pyrrole-3-carboxamide, Pd(OAc)₂/XPhos, NaOtBu | 75-90% | Requires halogenated precursors |
Zincke-Type Reaction | Pyridinium salt, glutaconaldehyde, H⁺ catalysis | 50-70% | Multi-step sequence |
Regioselectivity presents a central challenge due to the distinct electronic profiles of the electron-rich pyrrole ring (positions 2,3) and electron-deficient pyridine ring (positions 4,5,6). Key advances include:
Table 2: Regioselectivity in Electrophilic Substitution
Position | Electronic Character | Preferred Reactions | Directing Group Utility |
---|---|---|---|
N1 | Nucleophilic | Alkylation, acylation, protection | N/A |
C2/C3 | Electron-rich (pyrrole) | Electrophilic substitution, C-H arylation | Moderate (requires N-protection) |
C4 | Electron-deficient | Nucleophilic aromatic substitution, Pd-catalyzed amination | High (with halogen) |
C5/C6 | Moderately deficient | Directed ortho-metalation, halogenation | High (via pyridine N-coordination) |
Installing the C5-phenyl group represents the most critical derivatization for biological activity optimization. Two dominant strategies exist:
A. Chemoselective Suzuki-Miyaura Coupling
The 4-chloro-2-iodo-1-(SEM)-pyrrolo[2,3-b]pyridine intermediate undergoes selective C2-arylation under Pd₂(dba)₃ catalysis (dioxane, 90°C) with phenylboronic acid, achieving >20:1 selectivity for the C2-coupled product. Subsequent C4 amination with secondary amines (Buchwald-Hartwig: Pd(OAc)₂/RuPhos, Cs₂CO₃, 100°C) and SEM deprotection (TFA) yields 4-amino-5-phenylpyrrolo[2,3-b]pyridines. This route is scalable (>1g) with 68-75% isolated yields [2].
B. Ligand-Controlled C5 Selectivity
Conventional catalysts (Pd(PPh₃)₄) favor coupling at C4 over C5 due to proximity to nitrogen. Bulky N-heterocyclic carbene (NHC) ligands invert selectivity:
Table 3: Palladium-Catalyzed C5-Arylation Methods
Method | Conditions | Selectivity (C5:C4) | Yield Range | Scope |
---|---|---|---|---|
Chemoselective (C2-first) | Pd₂(dba)₃, dioxane/H₂O, K₃PO₄, 90°C | >20:1 at C2 | 68-75% | Aryl, heteroaryl boronic acids |
NHC-Ligand Controlled (Pd/IPr) | (η³-1-tBu-indenyl)Pd(IPr)(Cl), K₂CO₃, THF, rt | 10:1 | 65-70% | Electron-rich/neutral aryl |
Ligand-Free Jeffery Conditions | Pd(OAc)₂, NaOAc, KI, PEG-400, 100°C | >99:1 | 45-60% | Aryl, alkyl boranes |
Functionalization of the 5-phenyl-1H-pyrrolo[2,3-b]pyridine core generates targeted bioisosteres for kinase inhibition:
Table 4: Bioactive Derivatives and Key Modifications
Derivative | Modification | Biological Target | Potency (IC₅₀/EC₅₀) |
---|---|---|---|
5-Phenyl-N-(4-phenylpyridin-3-yl)-3-carboxamide (S01) | C3-CONH- linkage to 4-phenylpyridine | GSK-3β | 0.35 ± 0.06 nM |
4-[(N-Benzylmethyl)amino]-5-phenylpyrrolopyridine | C4-secondary amine | CSF1R | 42 nM |
5-(4-(Pyridin-4-yl)phenyl)-1H-pyrrolo[2,3-b]pyridine | Phenyl-4-pyridyl substitution | B-Raf | Comparable to vemurafenib |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: